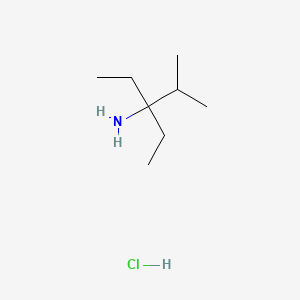![molecular formula C7H12ClNO2 B6604439 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 2708281-10-9](/img/structure/B6604439.png)
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (4-ABCH) is an organic compound that has been widely used in scientific research. It is a cyclic amine that is highly soluble in water and is used in various laboratory experiments. 4-ABCH has been used in a variety of applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action.
Aplicaciones Científicas De Investigación
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various organic compounds, including amino acids, peptides, and peptidomimetics. It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the modulation of cellular processes. Furthermore, this compound has been used to investigate the mechanism of action of various drugs and to study the structure-activity relationships of drug molecules.
Mecanismo De Acción
The mechanism of action of 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is not fully understood. However, it is thought to act as an inhibitor of enzymes, as well as modulate cellular processes. It has been shown to interact with various proteins in the cell, such as ion channels, enzymes, and receptors. Furthermore, it has been shown to modulate the activity of various enzymes and to affect the activity of various cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cholesterol esterase and lipoprotein lipase. Furthermore, it has been shown to modulate the activity of various cellular processes, such as cell growth and differentiation. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with. Furthermore, it is relatively inexpensive, making it a cost-effective option for research. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound and can be easily degraded in the presence of light or heat. In addition, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
Direcciones Futuras
The potential future directions for 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride are numerous. It could be further studied to better understand its mechanism of action and biochemical and physiological effects. Furthermore, it could be used in the synthesis of various organic compounds, such as peptides and peptidomimetics. In addition, it could be used in the development of new drugs and drug delivery systems. Finally, it could be used to study the structure-activity relationships of drug molecules.
Métodos De Síntesis
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can be synthesized by the reaction of 4-aminobicyclo[2.1.1]hexane (4-ABH) with 1-chloro-2-chloromethylpropane in the presence of an acid catalyst. The reaction proceeds in two steps: the formation of the intermediate 4-chlorobicyclo[2.1.1]hexane-1-carboxylic acid and the subsequent hydrolysis of the intermediate to form this compound. The reaction is typically conducted at room temperature and can be completed in a few hours.
Propiedades
IUPAC Name |
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-7-2-1-6(3-7,4-7)5(9)10;/h1-4,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVICKXHTSWQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)


![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)

![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)



amine hydrochloride](/img/structure/B6604442.png)
